![molecular formula C19H15Cl3F3N3O3S B2614196 3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 957041-52-0](/img/structure/B2614196.png)
3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15Cl3F3N3O3S and its molecular weight is 528.75. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-Inflammatory Applications
A study by Küçükgüzel et al. (2013) explored derivatives of Celecoxib, including compounds related to 3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide. These compounds exhibited anti-inflammatory and analgesic activities, as well as potential anticancer properties against various human tumor cell lines, without causing significant tissue damage in liver, kidney, colon, and brain. This suggests the compound's potential as a therapeutic agent [Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy in Cancer Treatment
Pişkin et al. (2020) reported on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which exhibited high singlet oxygen quantum yield. These properties make them useful as Type II photosensitizers in photodynamic therapy for cancer treatment [M. Pişkin et al., 2020).
Synthesis of Bioactive Pyrazole Derivatives
Bayrak (2021) synthesized benzenesulfonamide derivatives, including those structurally related to the chemical . These compounds demonstrated potential biological activity, underlining the significance of such derivatives in the synthesis of bioactive compounds [Çetin Bayrak, 2021).
Analgesic and Anti-Edematogenic Effects
Lobo et al. (2015) synthesized a series of benzenesulfonamides and tested their effects on a pathological pain model in mice. Several compounds displayed anti-hyperalgesic and anti-edematogenic actions, highlighting their potential in treating arthritic pain without causing locomotive disorders, making them comparable to Celecoxib [M. M. Lobo et al., 2015).
Anticancer Agent in Breast Cancer
Putri et al. (2021) synthesized a pyrazoline derivative with promising anti-breast cancer properties. This compound demonstrated high binding affinity in molecular docking studies, suggesting its potential as a novel anti-breast cancer agent [Eka Marisa Putri et al., 2021).
Inhibition of Carbonic Anhydrase in Cancer Therapy
Gul et al. (2016) reported on the synthesis of benzenesulfonamide derivatives, which showed potent inhibition of human carbonic anhydrase, an enzyme critical in cancer cell survival and proliferation. This points to their potential role in the development of novel anticancer agents [H. Gul et al., 2016).
properties
IUPAC Name |
3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3F3N3O3S/c1-27-18(22)16(17(26-27)19(23,24)25)10-28(13-3-5-14(31-2)6-4-13)32(29,30)15-8-11(20)7-12(21)9-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFLMWHAXIBFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2614114.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2614117.png)
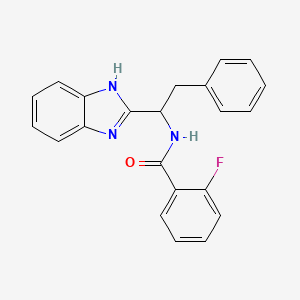

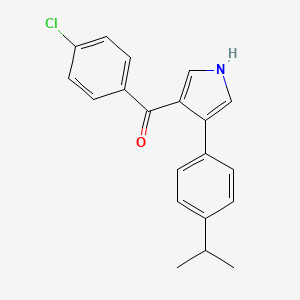
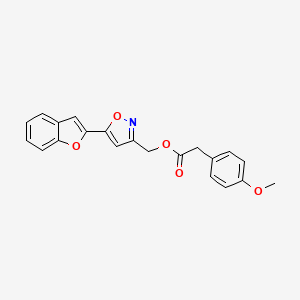
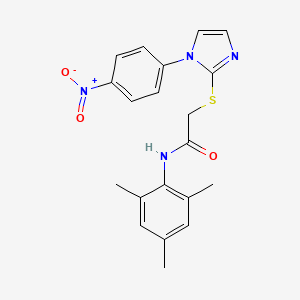
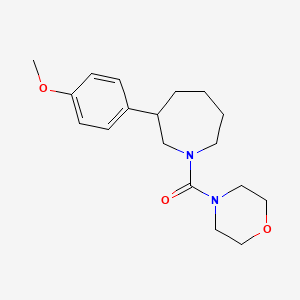

![N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614129.png)


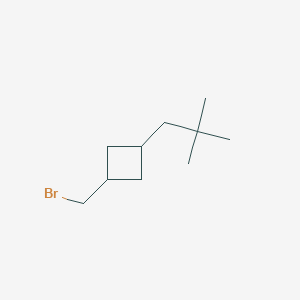
![2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole](/img/structure/B2614136.png)